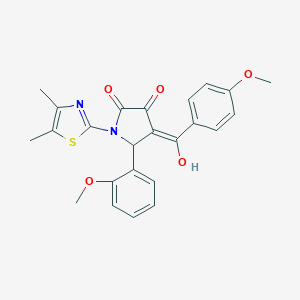![molecular formula C25H29ClN2O4 B265444 (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C21H28ClN2O4 and is synthesized through a specific method that involves a series of chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate in lab experiments include its potential as an antimicrobial, antitumor, and anti-inflammatory agent. It also has potential as a photosensitizer in photodynamic therapy. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate include investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, studies on the synthesis of this compound and its derivatives may lead to the discovery of new compounds with potential applications in various fields.
Synthesemethoden
The synthesis of (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate involves a series of chemical reactions. The starting material for the synthesis is 3-(dimethylamino)propyl chloride, which is reacted with 4-chlorobenzaldehyde to form an iminium ion intermediate. This intermediate is then reacted with 3-propoxyphenylacetic acid to form the final product, (E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate.
Wissenschaftliche Forschungsanwendungen
(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
Produktname |
(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
Molekularformel |
C25H29ClN2O4 |
Molekulargewicht |
457 g/mol |
IUPAC-Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h5,7-12,16,22,29H,4,6,13-15H2,1-3H3/b23-21+ |
InChI-Schlüssel |
YQBQHKLISLIULI-XTQSDGFTSA-N |
Isomerische SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN(C)C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CCC[NH+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)


![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)